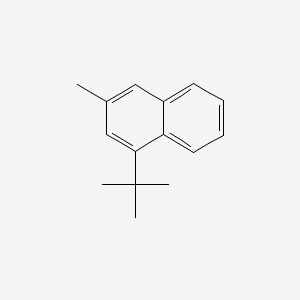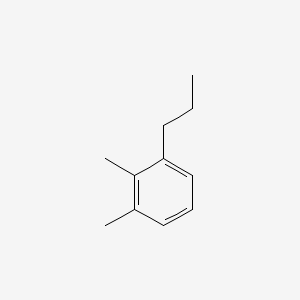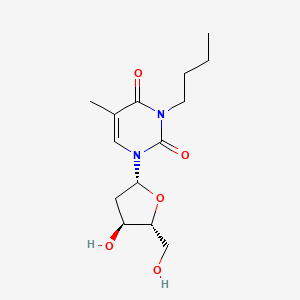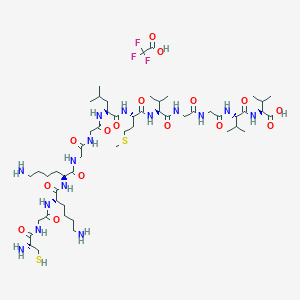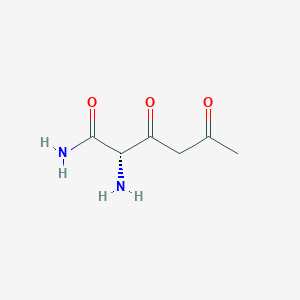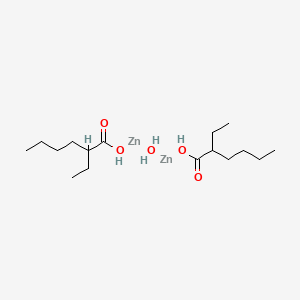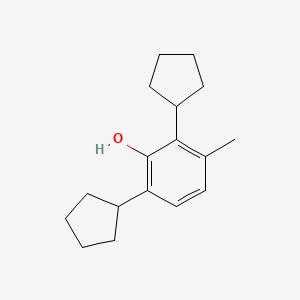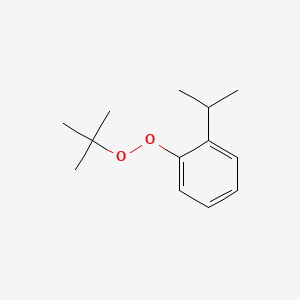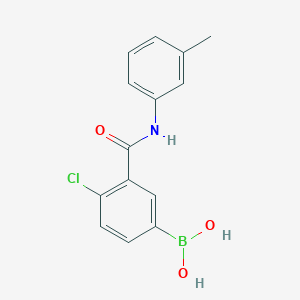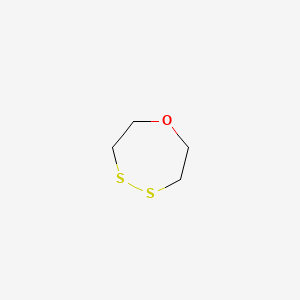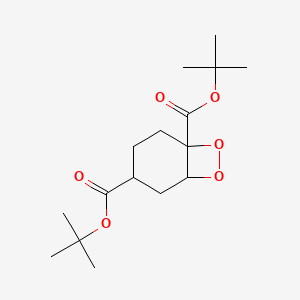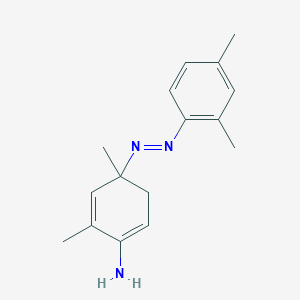
4-(Xylylazo)xylidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Xylylazo)xylidine is an organic compound that belongs to the class of azo compounds. It is characterized by the presence of an azo group (-N=N-) linked to a xylidine moiety. This compound is known for its vibrant color and is commonly used in dyeing processes. The molecular formula of this compound is C16H20N3, and it has a molecular weight of 254.35 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Xylylazo)xylidine typically involves the diazotization of xylidine followed by coupling with another aromatic compound. The process begins with the nitration of xylene to produce nitroxylene, which is then reduced to xylidine. The xylidine undergoes diazotization in the presence of sodium nitrite and hydrochloric acid to form the diazonium salt. This salt is then coupled with another aromatic compound to produce this compound .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves continuous flow synthesis, which allows for efficient mixing and mass transfer, leading to higher conversion rates and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
4-(Xylylazo)xylidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
The major products formed from these reactions include various substituted aromatic compounds, amines, and other derivatives depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
4-(Xylylazo)xylidine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: The compound is used in staining techniques to visualize cellular components.
Medicine: Research is being conducted on its potential use in drug development and as a diagnostic tool.
Industry: It is widely used in the dyeing industry for coloring textiles and other materials
Mecanismo De Acción
The mechanism of action of 4-(Xylylazo)xylidine involves its interaction with molecular targets through the azo group. The compound can undergo reduction to form amines, which can then interact with various biological molecules. The pathways involved include the reduction of the azo group and subsequent interactions with cellular components .
Comparación Con Compuestos Similares
Similar Compounds
Ponceau Xylidine: Another azo dye with similar applications in staining and dyeing processes.
Oil Red O: Used in biological staining and has a similar azo structure.
Scarlet R: Another azo dye used in various industrial applications
Uniqueness
4-(Xylylazo)xylidine is unique due to its specific molecular structure, which allows for a wide range of chemical reactions and applications. Its ability to undergo various transformations makes it a versatile compound in both research and industrial settings .
Propiedades
Número CAS |
62072-89-3 |
|---|---|
Fórmula molecular |
C16H21N3 |
Peso molecular |
255.36 g/mol |
Nombre IUPAC |
4-[(2,4-dimethylphenyl)diazenyl]-4,6-dimethylcyclohexa-1,5-dien-1-amine |
InChI |
InChI=1S/C16H21N3/c1-11-5-6-15(12(2)9-11)18-19-16(4)8-7-14(17)13(3)10-16/h5-7,9-10H,8,17H2,1-4H3 |
Clave InChI |
PKTAGGFHZQMHSY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)N=NC2(CC=C(C(=C2)C)N)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


